7-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Description
The compound 7-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by a bicyclic scaffold with substituents at the 5- and 7-positions. Triazolopyrimidines are pharmacologically significant due to their structural versatility, enabling interactions with diverse biological targets such as tubulin, kinases, and carbonic anhydrases . The ethoxyphenyl group at position 7 and fluorophenyl group at position 5 likely enhance lipophilicity and metabolic stability compared to simpler substituents, making this compound a candidate for therapeutic applications.
Properties
IUPAC Name |
7-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O/c1-2-25-16-9-5-14(6-10-16)18-11-17(13-3-7-15(20)8-4-13)23-19-21-12-22-24(18)19/h3-12,18H,2H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCWHTHTYJQSPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Properties
Research indicates that compounds within the triazolo-pyrimidine class exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds often act as inhibitors of key enzymes involved in cancer cell proliferation. They may target pathways such as the PI3K/Akt/mTOR signaling cascade, which is crucial for tumor growth and survival.
- Case Studies : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazolo-pyrimidines showed promising results against various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : In vitro assays have shown that 7-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine exhibits activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections .
Anti-inflammatory Effects
Recent studies have explored the anti-inflammatory potential of this compound:
- Inflammation Models : In animal models of inflammation, triazolo-pyrimidine derivatives have shown to reduce markers of inflammation such as TNF-alpha and IL-6. This opens avenues for developing new anti-inflammatory drugs .
Lead Compound Development
The unique structure of this compound makes it an attractive lead compound for further modifications aimed at enhancing efficacy and selectivity.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial in optimizing the pharmacological profile of this compound:
- Substituent Variations : Modifications on the ethoxy and fluorophenyl groups can significantly impact biological activity. Systematic studies can lead to the identification of more potent analogs .
Potential Therapeutic Areas
Given its biological activities, this compound could be explored for various therapeutic areas:
- Cancer Therapy
- Antimicrobial Treatments
- Anti-inflammatory Drugs
Chemical Reactions Analysis
Nucleophilic Substitution at the Ethoxyphenyl Group
The ethoxy (-OCH₂CH₃) group undergoes hydrolysis under acidic or basic conditions to yield hydroxyl derivatives. For example:
-
Reaction : Acid-catalyzed hydrolysis converts the ethoxy group to a hydroxyl group.
-
Product : 7-(4-Hydroxyphenyl)-5-(4-fluorophenyl)-4,7-dihydrotriazolo[1,5-a]pyrimidine.
Mechanistic Pathway :
Electrophilic Aromatic Substitution (EAS) on the Fluorophenyl Ring
The 4-fluorophenyl group directs electrophiles to the para position due to the electron-withdrawing nature of fluorine. Common reactions include nitration and sulfonation:
Oxidation of the Pyrimidine Ring
The dihydropyrimidine moiety undergoes oxidation to form aromatic pyrimidine derivatives:
-
Reagents : KMnO₄ in acidic medium (H₂SO₄).
-
Product : 7-(4-Ethoxyphenyl)-5-(4-fluorophenyl)-triazolo[1,5-a]pyrimidine.
-
Mechanism : Two-electron oxidation removes two hydrogens from the dihydropyrimidine ring.
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloaddition with dipolarophiles like acetylenes:
Functional Group Interconversion
The ethoxy group can be transformed into other functionalities:
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Ether cleavage | BBr₃, CH₂Cl₂, -78°C to RT | 7-(4-Hydroxyphenyl) derivative | Precursor for further derivatization |
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | 7-(4-Methoxyphenyl) analog | Enhanced lipophilicity |
Condensation Reactions
The compound reacts with aldehydes in Knoevenagel-type condensations to form extended π-systems:
-
Substrates : Aromatic aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde) .
-
Product : Ethyl 5-amino-7-aryl-4,7-dihydrotriazolopyrimidine-6-carboxylates.
Mechanism :
-
Aldehyde activation via TMDP.
-
Nucleophilic attack by ethyl cyanoacetate.
Reduction of the Triazole Ring
Hydrogenation under high-pressure H₂ reduces the triazole ring:
-
Conditions : H₂ (50 psi), Pd/C catalyst, ethanol, 24 hours.
-
Product : Partially saturated triazolopyrimidine with altered bioactivity.
Key Research Findings
-
Substituent Effects :
-
Biological Relevance :
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituents at positions 5 and 7, which influence solubility, bioavailability, and target affinity. A comparative analysis is shown in Table 1:
*Calculated based on molecular formula C₁₉H₁₈FN₄O.
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, F) : Enhance electrophilicity and binding to targets like tubulin . The target compound’s 4-fluorophenyl group may improve target affinity compared to phenyl or thiophenyl analogs.
- The ethoxy group in the target compound balances hydrophobicity and metabolic stability.
- Bulkier Substituents (e.g., trimethoxyphenyl) : Improve selectivity for tumor-associated targets like hCA IX/XII .
Key Observations :
- TMDP Additive: Offers advantages over traditional catalysts like piperidine, including non-flammability, low toxicity, and recyclability .
- Chlorination via POCl₃ : Efficient but generates hazardous waste, limiting green chemistry compatibility .
- Microwave-Assisted Synthesis : Reduces reaction time but may require specialized equipment .
Anticancer Potential
- Target Compound : The 4-ethoxyphenyl and 4-fluorophenyl groups may synergize to inhibit tubulin polymerization, similar to analogs with trifluoromethyl or trimethoxyphenyl groups .
- 7-(3,4,5-Trimethoxyphenyl)-analog : Shows potent tubulin binding (IC₅₀ < 50 nM) due to methoxy groups enhancing hydrophobic interactions .
- 5-Chloro-7-aryl-analogs : Exhibit activity against multidrug-resistant cancers by bypassing efflux pumps .
Anticonvulsant Activity
- 7-(Heptyloxy)-5-phenyl-analog : ED₅₀ of 84.9 mg/kg in MES tests, outperforming valproate (ED₅₀: 272 mg/kg) due to improved CNS penetration . The target compound’s ethoxy group may offer similar benefits.
Antimicrobial Activity
- 5-(4-Chlorophenyl)-7-(thiophen-2-yl)-analog : Inhibits bacterial growth (MIC: 8–16 µg/mL) via membrane disruption . Fluorophenyl groups in the target compound could enhance potency against Gram-positive pathogens.
Q & A
Q. What are the recommended synthetic protocols for 7-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine?
- Methodological Answer : The synthesis can be adapted from protocols for structurally similar triazolopyrimidines. Key steps include:
- Multi-component condensation : React 4-ethoxybenzaldehyde, 4-fluorophenyl-substituted precursors, and 3-amino-1,2,4-triazole in a solvent system (e.g., ethanol/water 1:1 v/v) under reflux .
- Catalyst selection : Use 4,4’-trimethylenedipiperidine (TMDP) as a non-toxic, recyclable catalyst. TMDP acts as a Lewis base and hydrogen-bond acceptor-donor, enhancing reaction efficiency (yields >90%) while adhering to green chemistry principles .
- Work-up : Isolate the product via filtration and recrystallization (ethanol is preferred). TMDP recovery involves evaporating the aqueous phase and reusing it without purification .
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to verify substituent positions (e.g., ethoxy and fluorophenyl groups). For example, aromatic protons appear as distinct multiplet signals in δ 6.5–8.5 ppm .
- X-ray crystallography : Resolve the dihydro-pyrimidine ring conformation and dihedral angles between aromatic substituents (e.g., near-perpendicular phenyl ring orientations) .
- Elemental analysis : Confirm molecular formula (e.g., CHFNO) with ≤0.4% deviation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity?
- Methodological Answer :
- Solvent optimization : Compare molten TMDP (65°C) vs. ethanol/water systems. Molten TMDP avoids solvent use but requires precise temperature control .
- Catalyst loading : Screen TMDP concentrations (5–15 mol%); 10 mol% typically balances cost and efficiency .
- Reaction monitoring : Use TLC (silica gel, UV 254 nm) with ethyl acetate/hexane (3:7) to track intermediate formation and prevent over-alkylation .
Q. What strategies resolve contradictions in catalytic system selection (e.g., TMDP vs. piperidine)?
- Methodological Answer :
- Toxicity vs. availability : While TMDP is less flammable and recyclable, piperidine faces procurement restrictions due to its use in illicit drug synthesis. Prioritize TMDP for green chemistry compliance, but validate purity via NMR to detect degradation byproducts .
- Activity comparisons : Conduct parallel reactions using both catalysts. TMDP’s dual Lewis base/hydrogen-bonding sites often yield higher regioselectivity for triazolopyrimidine derivatives .
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., DNA alkyltransferases). Focus on the fluorophenyl group’s role in hydrophobic binding pockets .
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to assess electron-withdrawing effects of the 4-ethoxyphenyl group on reactivity .
- QSAR models : Train models using bioactivity data from analogues (e.g., IC values for MDM2-p53 inhibition) to prioritize synthetic targets .
Q. What methodologies validate in vivo efficacy after in vitro screening?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma half-life and bioavailability in rodent models via LC-MS. The ethoxy group may enhance metabolic stability compared to methyl derivatives .
- Toxicity assays : Assess hepatotoxicity (ALT/AST levels) and renal function (creatinine clearance) in repeated-dose studies .
- Mechanistic studies : Use CRISPR-edited cell lines to confirm target engagement (e.g., DNA repair pathway modulation via Western blotting) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for triazolopyrimidines?
- Methodological Answer :
- Variable solvent purity : Replicate reactions using HPLC-grade solvents to minimize trace water effects on TMDP’s activity .
- Byproduct identification : Use high-resolution MS to detect side products (e.g., over-oxidized pyrimidines) and adjust reaction times .
- Cross-lab validation : Collaborate with independent labs to standardize protocols (e.g., consistent reflux temperatures, stir rates) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
